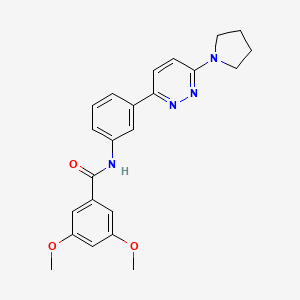
3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a phenyl ring attached to a pyridazinyl group, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, pyridazinone derivatives have shown diverse pharmacological activities .
Mode of Action
For instance, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Pyridazinone derivatives have also shown a wide range of pharmacological effects .
Biochemical Pathways
For instance, indole derivatives have shown a range of biological activities, affecting various biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have shown a range of biological activities, suggesting that they may have various molecular and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
-
Substitution on the Phenyl Ring: : The phenyl ring is then functionalized with a pyridazinyl group. This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridazinyl halide and a phenylboronic acid derivative.
-
Introduction of the Pyrrolidine Group: : The final step involves the introduction of the pyrrolidine group onto the pyridazinyl ring. This can be achieved through nucleophilic substitution reactions where the pyridazinyl halide reacts with pyrrolidine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and in-line purification systems would ensure consistent product quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
-
Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3,5-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
-
Pharmacology: : It is investigated for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.
-
Biological Studies: : The compound is used in studies to understand its interaction with cellular components and its potential effects on cell signaling pathways.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxybenzamide: L
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-19-13-17(14-20(15-19)30-2)23(28)24-18-7-5-6-16(12-18)21-8-9-22(26-25-21)27-10-3-4-11-27/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIECTUSJLZHZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
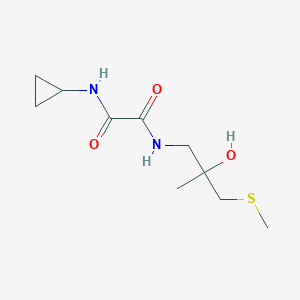
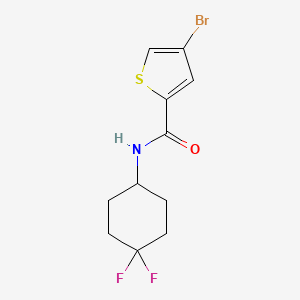
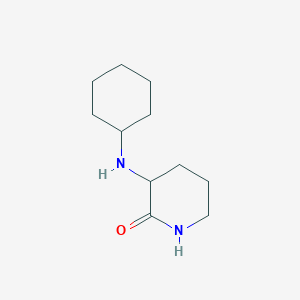
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)
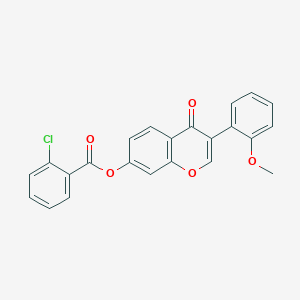
![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
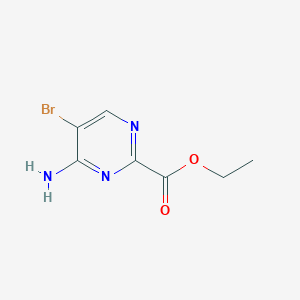
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide](/img/structure/B2856652.png)
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)
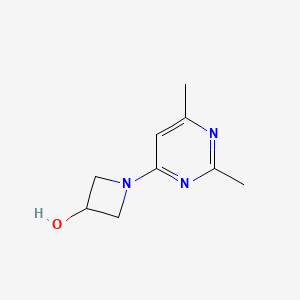


![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
